1,2-Propanediol, 3-(6-isopropyl-m-tolyloxy)-
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Overview
Description
1,2-Propanediol, 3-(6-isopropyl-m-tolyloxy)- is an organic compound with the molecular formula C13H20O3. It is a derivative of propanediol and contains an aromatic ether group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-(6-isopropyl-m-tolyloxy)- typically involves the reaction of 1,2-propanediol with 6-isopropyl-m-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of 1,2-Propanediol, 3-(6-isopropyl-m-tolyloxy)- may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3-(6-isopropyl-m-tolyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to alcohols or other reduced forms.
Substitution: The aromatic ether group can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like halogens and sulfonyl chlorides are used in substitution reactions
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted aromatic ethers
Scientific Research Applications
1,2-Propanediol, 3-(6-isopropyl-m-tolyloxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-(6-isopropyl-m-tolyloxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Propanediol, 3-(m-tolyloxy)-
- 1,2-Propanediol, 3-(p-tolyloxy)-
- 1,2-Propanediol, 3-(o-tolyloxy)-
Uniqueness
1,2-Propanediol, 3-(6-isopropyl-m-tolyloxy)- is unique due to the presence of the isopropyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Properties
CAS No. |
64049-39-4 |
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Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-(5-methyl-2-propan-2-ylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C13H20O3/c1-9(2)12-5-4-10(3)6-13(12)16-8-11(15)7-14/h4-6,9,11,14-15H,7-8H2,1-3H3 |
InChI Key |
XIHHEYPANRXLFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CO)O |
Origin of Product |
United States |
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